molecular formula C38H46O4Si2 B13141125 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

Cat. No.: B13141125
M. Wt: 622.9 g/mol
InChI Key: NXSSEMNSSZKBML-UHFFFAOYSA-N
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Description

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two tert-butyldiphenylsilyl groups attached to a dihydrofuranone core, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups with tert-butyldiphenylsilyl chloride, followed by cyclization to form the dihydrofuranone ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing large-scale reactors to achieve higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The tert-butyldiphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions, typically in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, owing to its unique structural features.

Mechanism of Action

The mechanism of action of 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity. The dihydrofuranone core can interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Bis(trimethylsilyl)methyl)dihydrofuran-2(3H)-one
  • 5,5-Bis(tert-butyldimethylsilyl)methyl)dihydrofuran-2(3H)-one
  • 5,5-Bis((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran

Uniqueness

Compared to similar compounds, 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one stands out due to the presence of tert-butyldiphenylsilyl groups, which provide enhanced stability and specific reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C38H46O4Si2

Molecular Weight

622.9 g/mol

IUPAC Name

5,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one

InChI

InChI=1S/C38H46O4Si2/c1-36(2,3)43(31-19-11-7-12-20-31,32-21-13-8-14-22-32)40-29-38(28-27-35(39)42-38)30-41-44(37(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26H,27-30H2,1-6H3

InChI Key

NXSSEMNSSZKBML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CCC(=O)O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

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